molecular formula C4H8BrNO2 B11817083 (R)-3-Aminodihydrofuran-2(3H)-one hydrobromide

(R)-3-Aminodihydrofuran-2(3H)-one hydrobromide

Cat. No.: B11817083
M. Wt: 182.02 g/mol
InChI Key: MKLNTBLOABOJFZ-AENDTGMFSA-N
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Description

®-3-Aminodihydrofuran-2(3H)-one hydrobromide is a chiral compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an aminodihydrofuranone core. The hydrobromide salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Aminodihydrofuran-2(3H)-one hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a dihydrofuranone derivative.

    Amination: The precursor undergoes an amination reaction, where an amino group is introduced into the dihydrofuranone ring. This step often requires the use of reagents like ammonia or amines under controlled conditions.

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or crystallization are employed.

    Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the ®-3-Aminodihydrofuran-2(3H)-one with hydrobromic acid.

Industrial Production Methods

Industrial production of ®-3-Aminodihydrofuran-2(3H)-one hydrobromide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-3-Aminodihydrofuran-2(3H)-one hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted aminodihydrofuranones.

Scientific Research Applications

®-3-Aminodihydrofuran-2(3H)-one hydrobromide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Aminodihydrofuran-2(3H)-one hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide: The enantiomer of the compound with different biological activity.

    3-Aminodihydrofuran-2(3H)-one hydrochloride: A similar compound with a different counterion.

    3-Aminodihydrofuran-2(3H)-one: The parent compound without the hydrobromide salt.

Uniqueness

®-3-Aminodihydrofuran-2(3H)-one hydrobromide is unique due to its chiral nature and the presence of the hydrobromide salt, which enhances its solubility and stability. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H8BrNO2

Molecular Weight

182.02 g/mol

IUPAC Name

(3R)-3-aminooxolan-2-one;hydrobromide

InChI

InChI=1S/C4H7NO2.BrH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1

InChI Key

MKLNTBLOABOJFZ-AENDTGMFSA-N

Isomeric SMILES

C1COC(=O)[C@@H]1N.Br

Canonical SMILES

C1COC(=O)C1N.Br

Origin of Product

United States

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